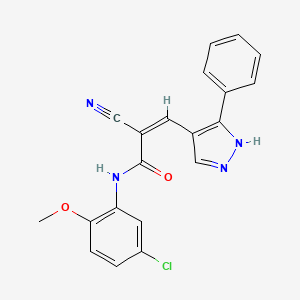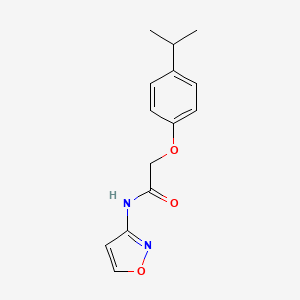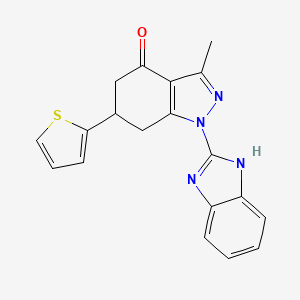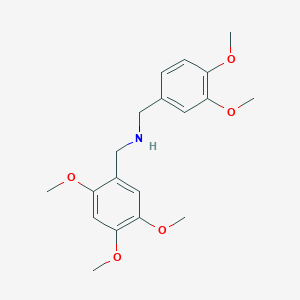![molecular formula C12H19N3O3 B4658195 N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4658195.png)
N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea
Overview
Description
N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea, also known as Furamidine or DB75, is a potent antiparasitic agent that has been extensively studied for its potential use in the treatment of various parasitic infections. It belongs to the class of aromatic diamidines, which are known for their broad-spectrum activity against a wide range of parasites.
Mechanism of Action
N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea exerts its antiparasitic activity by binding to the DNA of the parasites, leading to the formation of stable complexes that interfere with DNA replication and transcription. It has been suggested that this compound binds to the minor groove of the DNA, causing structural changes that prevent the binding of transcription factors and RNA polymerase.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects on mammalian cells or tissues. It has been suggested that this compound may have some immunomodulatory effects, although further studies are needed to confirm this.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea has several advantages for laboratory experiments, including its broad-spectrum activity against various parasites, its low toxicity, and its ability to penetrate the blood-brain barrier. However, its limited solubility in aqueous solutions and its potential for mutagenicity and carcinogenicity are significant limitations that need to be considered.
Future Directions
There are several potential future directions for research on N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea, including:
1. Optimization of the synthesis method to improve the yield and purity of the product.
2. Development of new formulations of this compound that improve its solubility and bioavailability.
3. Investigation of the potential use of this compound in combination therapy with other antiparasitic agents.
4. Study of the mechanism of action of this compound at the molecular level to identify new targets for drug development.
5. Evaluation of the potential use of this compound in the treatment of other parasitic infections, such as malaria and toxoplasmosis.
Conclusion:
This compound is a promising antiparasitic agent that has shown significant activity against various protozoan parasites. Its mechanism of action involves binding to the DNA of the parasites, leading to the formation of stable complexes that interfere with DNA replication and transcription. While this compound has several advantages for laboratory experiments, its limited solubility and potential for mutagenicity and carcinogenicity are significant limitations that need to be considered. Further research is needed to optimize the synthesis method, improve the solubility and bioavailability of this compound, and evaluate its potential use in combination therapy and the treatment of other parasitic infections.
Scientific Research Applications
N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea has been extensively studied for its antiparasitic activity against various protozoan parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. It has shown promising results in preclinical studies and has been suggested as a potential drug candidate for the treatment of African sleeping sickness, Chagas disease, and visceral leishmaniasis.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-morpholin-4-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c16-12(14-10-11-2-1-7-18-11)13-3-4-15-5-8-17-9-6-15/h1-2,7H,3-6,8-10H2,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDGIZORZXTWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea](/img/structure/B4658124.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-butylbenzamide](/img/structure/B4658129.png)


![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2,2-diphenylacetamide](/img/structure/B4658138.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4658166.png)
![2,4-dichloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4658181.png)
![4-[(4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4658188.png)

![N-(5-{2-[(4-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea](/img/structure/B4658203.png)
![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B4658211.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B4658219.png)